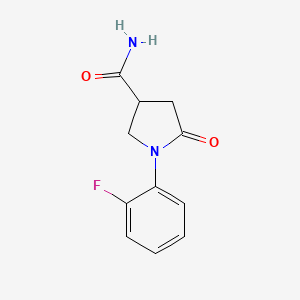

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Overview

Description

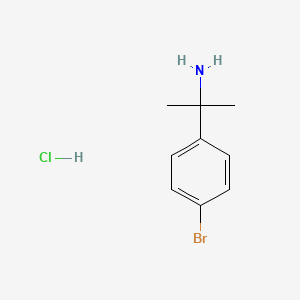

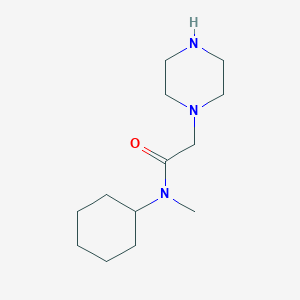

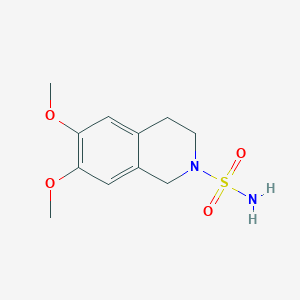

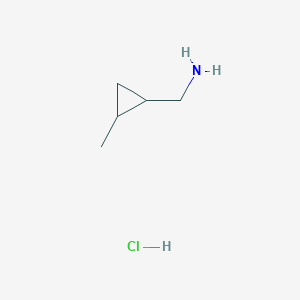

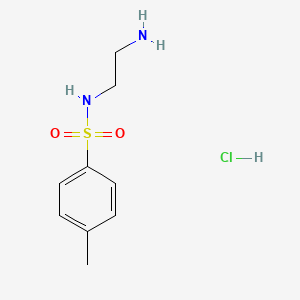

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle diagram or a 3D model.

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Scientific Research Applications

Discovery of Selective Inhibitors

- The substitution of the pyridine and pyridone positions in certain compounds has been shown to improve enzyme potency, aqueous solubility, and kinase selectivity, leading to complete tumor stasis in certain cancer models following oral administration. This indicates the compound's potential in cancer therapy due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, advancing it into phase I clinical trials (Schroeder et al., 2009).

Potential Anti-HIV Applications

- A compound was evaluated as a potential non-nucleoside reverse transcriptase inhibitor against HIV-1, highlighting the significance of its structural conformation and hydrogen bonding in its biological activity (Tamazyan et al., 2007).

Role in Modulating Feeding and Stress

- Research on orexin receptors (OX) and their antagonists has revealed a major role of OX1R mechanisms in binge eating, suggesting that selective antagonism at OX1R could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Advancements in Inhibitor Development

- A series of inhibitors targeting NF-kappaB and AP-1 gene expression were developed, showing potential for improved oral bioavailability and selectivity in inhibiting transcription mediated by these transcription factors (Palanki et al., 2000).

Synthesis and Characterization of Novel Compounds

- Novel synthetic methods and characterizations of compounds related to "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide" have been established, emphasizing the importance of specific structural modifications on biological activity and providing insight into the potential therapeutic applications of these compounds (Zhou et al., 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It also involves detailing appropriate safety precautions for handling the compound.

Future Directions

This involves speculating on potential future research directions. This could include potential applications of the compound, unanswered questions about its properties, and ways its synthesis or analysis could be improved.

properties

IUPAC Name |

1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-8-3-1-2-4-9(8)14-6-7(11(13)16)5-10(14)15/h1-4,7H,5-6H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCVAJKEFYRPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Cyanomethyl)-3-[(ethoxycarbonyl)amino]pyridin-1-ium chloride](/img/structure/B1520967.png)

![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride](/img/structure/B1520970.png)

![1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1520972.png)

![4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride](/img/structure/B1520975.png)

![[2-(Tert-butoxy)pyridin-4-yl]methanamine](/img/structure/B1520982.png)

![2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1520986.png)